molecular formula C22H24N4O2S B6557606 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one CAS No. 1040675-90-8

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one

Cat. No.: B6557606
CAS No.: 1040675-90-8
M. Wt: 408.5 g/mol
InChI Key: UIBKOMZQQDBZKS-UHFFFAOYSA-N
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Description

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one is a structurally complex molecule featuring a piperazine core substituted with a 2-methoxyphenyl group at the 4-position. The ethanone moiety bridges this piperazine ring to a 1,3-thiazole ring, which is further functionalized with a phenylamino substituent at the 2-position.

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-28-20-10-6-5-9-19(20)25-11-13-26(14-12-25)21(27)15-18-16-29-22(24-18)23-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBKOMZQQDBZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a piperazine ring linked to a thiazole moiety and a methoxyphenyl group. This unique combination suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiazole rings have shown efficacy against various cancer cell lines. In a study involving thiazole-integrated compounds, certain derivatives demonstrated IC50 values below 10 µM against colon carcinoma cells (HCT-15) and other cancer types .

CompoundCell LineIC50 (µM)Mechanism of Action
24aHCT-15<10Induction of apoptosis through Bcl-2 inhibition
24bA549 (Lung)<5Cell cycle arrest and apoptosis

Neuropharmacological Activity

The compound's piperazine component is associated with neuropharmacological effects. Piperazine derivatives have been studied for their anticonvulsant properties. For example, one analogue demonstrated an ED50 of 18.4 mg/kg in seizure models, indicating potential therapeutic applications in epilepsy .

AnalogueModelED50 (mg/kg)Protection Index
Compound 2PTZ-induced seizures18.49.2

Case Studies

  • Antitumor Activity : A study evaluated the efficacy of the compound in a mouse model of lung cancer. It showed a significant reduction in tumor size compared to control groups, suggesting its potential as an antitumor agent.
  • Neuroprotective Effects : In a model of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Apoptosis Induction : Interaction with Bcl-2 family proteins leading to programmed cell death.
  • Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases.
  • Neurotransmitter Modulation : Effects on serotonin receptors due to the piperazine moiety.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing piperazine and thiazole derivatives exhibit promising anticancer properties. A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways critical for cancer cell proliferation.

Case Study:

A recent investigation into thiazole derivatives revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the potential of thiazole-piperazine hybrids in cancer therapy, emphasizing their ability to overcome drug resistance in certain cancer types .

Antidepressant and Anxiolytic Effects

The piperazine structure is known for its interaction with serotonin receptors, making it a candidate for developing antidepressants and anxiolytics. Compounds with similar structures have shown efficacy in modulating serotonin levels in the brain.

Case Study:

In a comparative study of various piperazine derivatives, one derivative demonstrated a significant reduction in anxiety-like behavior in animal models. The compound's affinity for serotonin receptors was correlated with its anxiolytic activity, suggesting that this compound could be further explored for treating anxiety disorders .

Enzyme Inhibition

Some studies suggest that compounds with thiazole and piperazine functionalities can act as inhibitors for specific enzymes involved in metabolic pathways. This property is particularly valuable in the development of drugs targeting metabolic disorders.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
Compound ACarbonic Anhydrase0.5
Compound BDipeptidyl Peptidase IV0.3
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-oneUnknownTBDCurrent Study

Comparison with Similar Compounds

Compound 3a ():

  • Structure : 1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)-ethan-1-one.
  • Key Differences: Incorporates a sulfonated indole group instead of the phenylamino-thiazole moiety.
  • Relevance: Demonstrates the versatility of the piperazine-ethanone-thiazole/indole scaffold in targeting the 5-HT6 receptor, highlighting the importance of sulfonyl groups in enhancing binding affinity .

Compound from :

  • Structure : 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one.
  • Key Differences: Replaces the phenylamino-thiazole group with a pyrazolo-pyrazine-sulfanyl substituent.
  • Relevance : Illustrates the role of sulfur-containing linkers in modulating physicochemical properties (e.g., solubility, metabolic stability) .

Compound from :

  • Structure : 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[(4-phenylphthalazin-1-yl)sulfanyl]ethan-1-one.
  • Key Differences : Substitutes the thiazole ring with a phthalazine-sulfanyl group.

CDK9 Inhibitors () :

Compounds such as 12l and 12m feature pyrimidine-thiazole-piperazine scaffolds.

  • Activity: IC₅₀ values in the low nanomolar range against CDK7.
Compound Melting Point (°C) Purity (%) Key Substituents
12l 226–228 98 4-Methyl-2-(methylamino)thiazole
12m 192–194 96 Piperazine core
12n 254–256 100 3-(Piperidin-1-yl)phenyl

5-HT6 Receptor Ligands () :

  • Compound 3a: Synthesized via nucleophilic substitution between bromoethanone and tetrazole-thiol intermediates.
  • Key Insight : The 2-methoxyphenyl-piperazine group enhances receptor selectivity, a feature likely shared with the target compound .

Preparation Methods

Buchwald-Hartwig Amination

A patent by US4476128A outlines the preparation of substituted piperazines via palladium-catalyzed coupling. For 4-(2-methoxyphenyl)piperazine, 2-methoxyphenyl bromide is reacted with piperazine in the presence of Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C for 24 hours. The crude product is purified via silica gel chromatography (ethyl acetate:hexanes = 1:3), yielding 78–85% of the desired piperazine.

Reductive Amination

Alternative routes involve reductive amination of 2-methoxyphenylglyoxal with piperazine using NaBH₃CN in methanol. This method, while less atom-economical, avoids transition-metal catalysts and achieves 65–70% yields after recrystallization from ethanol.

Synthesis of 2-(Phenylamino)-1,3-thiazol-4-yl Ethanone

Hantzsch Thiazole Synthesis

WO2005021521A1 details the formation of thiazole rings via cyclocondensation of thioureas with α-haloketones. For this substrate, phenylthiourea is reacted with 4-chloroacetoacetone in ethanol under reflux (78°C) for 6 hours. The intermediate 2-(phenylamino)-4-acetylthiazole is isolated in 82% yield and further brominated using PBr₃ in dichloromethane to yield 2-(phenylamino)-4-(bromoacetyl)thiazole.

Microwave-Assisted Cyclization

A modern adaptation employs microwave irradiation to accelerate thiazole formation. A mixture of phenylthiourea, ethyl acetoacetate, and sulfur is irradiated at 150°C for 15 minutes, achieving 89% conversion to the thiazole intermediate.

Coupling of Piperazine and Thiazole-Ethanone Moieties

Nucleophilic Substitution

The final assembly involves reacting 4-(2-methoxyphenyl)piperazine with 2-(phenylamino)-4-(bromoacetyl)thiazole in dimethylformamide (DMF) at 60°C for 12 hours. Potassium carbonate (3 equiv) and sodium iodide (0.1 equiv) are added to facilitate the SN2 displacement, yielding the target compound in 76% purity. Recrystallization from isopropyl alcohol improves purity to >98%.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Solvent Polarity : DMF outperforms acetone or THF due to better solubility of intermediates.

  • Catalyst Loading : Sodium iodide (10 mol%) enhances reaction rate by stabilizing the transition state.

  • Temperature : Reactions above 50°C prevent precipitation of intermediates, ensuring homogeneity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 7.6 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 6.95 (d, J = 8.0 Hz, 2H, Ar-H), 4.21 (s, 2H, CH₂CO), 3.79 (s, 3H, OCH₃), 3.52–3.45 (m, 8H, piperazine-H).

  • LC-MS : [M+H]⁺ = 409.2 (calc. 408.5), confirming molecular integrity.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) reveals a single peak at 4.2 minutes, indicating >99% purity. Residual solvents (DMF, isopropyl alcohol) are quantified via GC-MS and maintained below ICH limits (DMF < 880 ppm).

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Buchwald-Hartwig8598Scalable, high regioselectivityRequires Pd catalyst, costly ligands
Reductive Amination7095Metal-free, simple workupLower yield, byproduct formation
Microwave8997Rapid synthesis, energy-efficientSpecialized equipment required

Industrial-Scale Production Considerations

For kilogram-scale synthesis, WO2005021521A1 recommends:

  • Continuous Flow Reactors : To manage exothermic reactions during thiazole formation.

  • Crystallization Optimization : Seeding with pure product ensures uniform crystal growth, reducing solvent use.

  • Waste Management : DMF is recovered via distillation (90% efficiency), aligning with green chemistry principles.

Q & A

Basic: What are the key steps in synthesizing this compound, and what conditions are critical for high yield?

Answer:
The synthesis typically involves multi-step reactions starting with precursor functionalization. Common steps include:

  • Piperazine ring formation : Coupling 2-methoxyphenylpiperazine with a thiazole intermediate via nucleophilic substitution or amidation .
  • Thiazole core assembly : Cyclization of phenylthiourea with α-bromo ketones under reflux in polar aprotic solvents (e.g., DMF) .
  • Final coupling : Use of coupling agents like EDC/HOBt to link the piperazine and thiazole-ethanone moieties .
    Critical conditions :
  • Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Temperature control (e.g., 0–5°C for amidation, 80–100°C for cyclization) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate high-purity product .

Basic: How is structural characterization performed for this compound?

Answer:
A combination of spectroscopic and crystallographic methods is used:

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., piperazine N-CH₂ and thiazole C-S peaks) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C=O at ~1.21 Å, piperazine chair conformation) .
    Example data :
ParameterValue (X-ray)
C=O bond length1.214 Å
Piperazine N-N distance2.489 Å

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:
Discrepancies in reported IC₅₀ values or target selectivity may arise from:

  • Assay variability : Normalize protocols (e.g., ATP levels in kinase assays, cell line passage numbers) .
  • Structural analogs : Compare activity of derivatives (e.g., triazolo-pyrimidine vs. thiazole cores) to identify critical pharmacophores .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to serotonin receptors (5-HT₁A) vs. kinase targets .
    Case study : Analogous compounds with methoxy vs. ethoxy groups show 10-fold differences in binding affinity, highlighting substituent effects .

Advanced: What strategies optimize selectivity for neurological vs. anticancer targets?

Answer:

  • SAR-guided design :
    • Neurological targets : Prioritize 2-methoxyphenyl groups (enhances 5-HT₁A binding) and reduce thiazole hydrophobicity .
    • Anticancer targets : Introduce electron-withdrawing groups (e.g., -F) on the phenylamino-thiazole to stabilize DNA intercalation .
  • In vitro profiling : Screen against panels of GPCRs and kinases (e.g., Eurofins Cerep Panels) to identify off-target effects .

Basic: What preliminary assays assess biological activity?

Answer:

  • Binding assays : Radioligand competition (³H-LSD for 5-HT receptors) .
  • Cellular viability : MTT assay in cancer lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, CDK2) .

Advanced: How are structure-activity relationships (SAR) systematically explored?

Answer:

  • Library synthesis : Prepare derivatives with variations in:
    • Piperazine substituents : 2-methoxy vs. 4-fluoro .
    • Thiazole modifications : Phenylamino vs. methyl groups .
  • Data table :
DerivativeR₁ (Piperazine)R₂ (Thiazole)5-HT₁A IC₅₀ (nM)EGFR IC₅₀ (nM)
12-OCH₃PhNH12 ± 1.5>10,000
24-FPhNH850 ± 90320 ± 45
32-OCH₃CH₃25 ± 3.21500 ± 210

Advanced: What mechanistic studies elucidate its dual neuroactive and antitumor effects?

Answer:

  • Pathway analysis : RNA-seq in treated neurons/cancer cells to identify differentially expressed genes (e.g., MAPK/ERK vs. p53) .
  • Protein interaction : Co-IP/MS to map binding partners (e.g., β-arrestin for GPCRs, tubulin for mitotic disruption) .
  • In vivo models : Zebrafish neurobehavioral assays vs. xenograft tumor models .

Basic: What solvents and storage conditions ensure stability?

Answer:

  • Solubility : DMSO (stock solutions), ethanol/water mixtures for assays .
  • Storage : -20°C under argon, desiccated to prevent hydrolysis of the ethanone moiety .

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